molecular formula C18H19Cl3 B11957370 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane CAS No. 60350-05-2

1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane

Cat. No.: B11957370
CAS No.: 60350-05-2
M. Wt: 341.7 g/mol
InChI Key: FRWPFWGOLVNOHP-UHFFFAOYSA-N
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Description

1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane is an organic chemical compound with the molecular formula C18H19Cl3 and a CAS registry number of 60350-05-2 . It is part of a family of chlorinated hydrocarbons, which have historically been investigated for various applications. This structural class of compounds has been studied for medicinal purposes, though the specific research applications and biological mechanisms of action for this particular analog are not well-documented in readily available scientific literature . Its molecular structure features a trichloroethane core substituted with 3,4-xylyl (dimethylphenyl) groups, which may be of interest in structure-activity relationship (SAR) studies, particularly in comparison to structurally related agents . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring all handling and usage complies with their local safety and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60350-05-2

Molecular Formula

C18H19Cl3

Molecular Weight

341.7 g/mol

IUPAC Name

1,2-dimethyl-4-[2,2,2-trichloro-1-(3,4-dimethylphenyl)ethyl]benzene

InChI

InChI=1S/C18H19Cl3/c1-11-5-7-15(9-13(11)3)17(18(19,20)21)16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3

InChI Key

FRWPFWGOLVNOHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)C)C(Cl)(Cl)Cl)C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Trichloroethane Compounds

Established and Emerging Synthetic Methodologies for 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane

While specific literature on the synthesis of this compound is not prevalent, its structure is analogous to the well-known insecticide DDT [1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane]. Therefore, established synthetic methodologies for DDT and its derivatives can be extrapolated to devise a viable synthesis for the target compound.

The most probable and established method is the acid-catalyzed condensation reaction. This involves the reaction of two equivalents of an aromatic compound with one equivalent of a trichlorinated aldehyde. For this compound, this would involve the reaction of 1,2-dimethylbenzene (o-xylene) with chloral (B1216628) (trichloroacetaldehyde). This electrophilic substitution reaction is typically catalyzed by a strong acid.

Emerging methodologies focus on improving efficiency and reducing waste. This can include the use of solid acid catalysts for easier separation and recycling, or solvent-free reaction conditions. However, the classical approach remains the most documented for this class of compounds. A similar condensation reaction is used for synthesizing 1,1,1-triaryl-2,2,2-trifluoroethane derivatives, where an aryltrifluoromethyl ketone is condensed with a dialkylaryl compound. nasa.govnasa.gov

MethodPrecursorsCatalyst/ConditionsProduct Analogue
Acid-Catalyzed Condensation Chloral, ChlorobenzeneSulfuric Acid, p-chlorobenzenesulfonic acid1,1-Bis(chlorophenyl)-2,2,2-trichloroethanol (Dicofol) google.com
Friedel-Crafts Alkylation Ethylene (B1197577), Hydrogen ChlorideAluminum Chloride (AlCl₃)Ethyl Chloride (precursor for 1,1,1-trichloroethane) google.com
Inferred Synthesis Chloral (Trichloroacetaldehyde), 1,2-Dimethylbenzene (o-xylene)Strong Acid (e.g., H₂SO₄)This compound
Condensation Reaction Aryltrifluoromethyl ketone, Dialkylaryl compoundAcid Catalyst1,1-Bis(dialkylaryl)-1-aryl-2,2,2-trifluoroethane nasa.govnasa.gov

Precursor Chemistry and Reaction Pathways in Organochlorine Trichloroethane Synthesis

The key precursors for the synthesis of this compound are:

1,2-Dimethylbenzene (o-xylene): This serves as the nucleophilic aromatic component. The two methyl groups on the benzene (B151609) ring are activating, electron-donating groups, which facilitate the electrophilic attack.

Chloral (Trichloroacetaldehyde): This provides the electrophilic carbon atom and the trichloromethyl group. The highly electron-withdrawing trichloromethyl group makes the carbonyl carbon of the aldehyde highly susceptible to nucleophilic attack.

The reaction pathway is a classic example of a Friedel-Crafts alkylation. The mechanism proceeds in the following steps:

Activation of the Electrophile: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of chloral, significantly increasing the electrophilicity of the carbonyl carbon.

First Electrophilic Aromatic Substitution: An o-xylene (B151617) molecule attacks the activated carbonyl carbon. Subsequent loss of a proton from the aromatic ring restores aromaticity and forms an intermediate alcohol, 1-(3,4-xylyl)-2,2,2-trichloroethanol.

Formation of a Carbocation: The intermediate alcohol is protonated by the acid catalyst at the hydroxyl group, which then leaves as a water molecule, forming a stabilized carbocation.

Second Electrophilic Aromatic Substitution: A second molecule of o-xylene attacks the carbocation. The final loss of a proton restores aromaticity and yields the final product, this compound.

This pathway is analogous to the synthesis of other organochlorine compounds where an electrophile is added to an aromatic system. wikipedia.org

Rational Design and Synthesis of Structurally Modified Organochlorine Analogues

The persistence of many organochlorine compounds in the environment has driven research into designing analogues with improved degradability. wikipedia.org This involves modifying the core structure to introduce vulnerabilities to environmental degradation processes.

Introducing Hydrolyzable Functional Groups: Incorporating groups like esters or amides into the molecule can create sites for hydrolysis, which is a common abiotic degradation pathway. mdpi.comnih.gov These groups can be cleaved under environmental conditions (e.g., changes in pH), breaking the larger molecule into smaller, more biodegradable fragments.

Promoting Photodegradation: Modifying the aromatic rings with photosensitive groups can enhance the rate of breakdown by sunlight. Photochemical reactions can lead to isomerization, bond cleavage, and dehalogenation. mdpi.com

Facilitating Microbial Degradation: While the C-Cl bond is generally resistant, certain microbial enzymes can perform reductive dechlorination. wikipedia.org Designing molecules that are more amenable to microbial attack is a key goal. Research has identified various bacteria and fungi capable of degrading organochlorine pesticides, often by initiating degradation at other points in the molecule. nih.govelsevierpure.com For example, some microbes generate a diol from the parent compound as a first step. nih.gov

StrategyMechanismExample ModificationExpected Outcome
Introduce Hydrolytic Sites Chemical cleavage by water, often catalyzed by pH changes. mdpi.comReplace an alkyl group with an ester or amide linkage.Fragmentation into smaller, less persistent, and potentially biodegradable molecules. nih.gov
Enhance Photosensitivity Absorption of UV light leads to bond breaking or rearrangement.Incorporate chromophores into the aromatic rings.Accelerated breakdown in the presence of sunlight (photolysis). mdpi.com
Improve Bioavailability Increase water solubility or susceptibility to enzymatic action.Add polar functional groups like hydroxyl (-OH) or carboxyl (-COOH).Increased uptake and metabolism by soil and water microorganisms. wikipedia.org
Facilitate Dehalogenation Introduction of structural features that weaken the C-Cl bond.Strategic placement of other functional groups to alter electronic properties.Removal of chlorine atoms, reducing toxicity and persistence. wikipedia.org

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of chemical synthesis, as different stereoisomers can have vastly different biological activities. byjus.com

For the specific molecule this compound, the central carbon atom (C1 of the ethane (B1197151) moiety) is bonded to two identical 3,4-xylyl groups, a hydrogen atom, and a trichloromethyl group. Because the two aryl substituents are identical, this carbon is not a stereocenter, and the molecule is achiral.

However, if the synthesis were modified to use two different aromatic precursors (e.g., o-xylene and toluene), the resulting molecule, 1-(3,4-xylyl)-1-(4-methylphenyl)-2,2,2-trichloroethane, would be chiral. In such cases, the product would be a racemic mixture of two enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) would require more advanced strategies, such as:

Chiral Catalysts: Using a catalyst that is itself chiral can influence the transition state of the reaction to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the precursors, directing the stereochemical outcome of the reaction, and then removed from the final product. youtube.com

Controlling stereochemistry is paramount in the development of biologically active compounds, as often only one isomer provides the desired effect while the other may be inactive or even harmful. byjus.com

Catalytic Systems and Mechanistic Investigations in Organochlorine Compound Formation

Catalysis is central to the synthesis of organochlorine compounds like this compound. The choice of catalyst dictates reaction efficiency, selectivity, and conditions. For the Friedel-Crafts alkylation reaction at the heart of this synthesis, strong acids are required.

Brønsted Acids: Concentrated sulfuric acid is the most common catalyst for DDT synthesis and would be the conventional choice for the target molecule. It acts by protonating the chloral to activate it for the electrophilic attack.

Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are powerful catalysts for Friedel-Crafts reactions. wikipedia.org They function by coordinating to the carbonyl oxygen of the chloral, which polarizes the C=O bond and makes the carbonyl carbon a potent electrophile. Aluminum chloride is frequently used in the synthesis of ethyl chloride from ethylene and HCl, a precursor step in some industrial routes to 1,1,1-trichloroethane (B11378). google.com

Mechanistic investigations confirm the electrophilic aromatic substitution pathway. The catalyst's role is to generate a highly reactive electrophile from the chloral precursor, which is then attacked by the electron-rich π system of the o-xylene ring. The reaction's progress can be monitored by tracking the consumption of precursors and the formation of the intermediate alcohol and the final product. By-products can form if the reaction conditions are not carefully controlled, for instance, through polysubstitution or rearrangement reactions.

CatalystTypeReaction TypeExample Application
Sulfuric Acid (H₂SO₄) Brønsted AcidElectrophilic Aromatic SubstitutionSynthesis of DDT analogues; Hydrolysis of chloro-DDT to Dicofol. google.com
Aluminum Chloride (AlCl₃) Lewis AcidFriedel-Crafts AlkylationSynthesis of ethyl chloride from ethylene and HCl. google.com
Ferric Chloride (FeCl₃) Lewis AcidFriedel-Crafts Alkylation / HydrochlorinationUsed in the hydrochlorination step in 1,1,1-trichloroethane production. google.com
p-Chlorobenzenesulfonic acid Brønsted AcidHydrolysisUsed with sulfuric acid in the synthesis of Dicofol. google.com

Environmental Behavior and Transformation Pathways of 1,1 Bis 3,4 Xylyl 2,2,2 Trichloroethane

Degradation and Transformation Processes of 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane and Related Organochlorines

The persistence of organochlorine compounds is a result of their resistance to degradation. Transformation can occur through both abiotic (non-biological) and biotic (biological) pathways, although these processes are generally slow for compounds like DDT. worldofmolecules.comnih.gov

Abiotic degradation involves chemical reactions that occur without the direct involvement of microorganisms. For chlorinated ethanes, these pathways include hydrolysis and dehydrochlorination. ascelibrary.orgnih.gov These reactions are influenced by environmental factors such as pH and temperature.

Hydrolysis is a chemical transformation process in which a water molecule breaks down a compound. For some chlorinated ethanes, this can be a significant degradation pathway. For example, 1,1,1-trichloroethane (B11378) undergoes abiotic transformation via both hydrolysis and elimination reactions. nih.gov The hydrolysis of 1,1,1-trichloroethane in water has a reported half-life of 1.7 years at 20°C. researchgate.net

DDT can also undergo hydrolysis, particularly under basic conditions, to form its more stable metabolite DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). cdc.gov The half-life for this base-catalyzed hydrolysis of DDT is reported to be 81 days at a pH of 9. cdc.gov However, the hydrolysis of DDE and another metabolite, DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), is not considered a significant environmental fate process. cdc.gov It is plausible that this compound would also undergo slow hydrolytic degradation in aqueous environments, likely via dehydrochlorination of the trichloroethane group, especially under alkaline conditions. The rate would be influenced by the specific electronic effects of the dimethyl-substituted phenyl rings.

Table 3: Abiotic Degradation Half-Lives of Trichloroethane Derivatives
CompoundPathwayConditionsHalf-lifeReference
1,1,1-TrichloroethaneHydrolysis & DehydrochlorinationWater, 20°C1.7 years researchgate.net
p,p'-DDTHydrolysisWater, pH 981 days cdc.gov

Abiotic Transformation Pathways

Photolytic Degradation under Simulated and Natural Sunlight Conditions

An extensive search of scientific databases and literature yielded no specific studies on the photolytic degradation of this compound. While the photolysis of structurally similar chlorinated compounds is a known degradation pathway, no experimental data or theoretical modeling under simulated or natural sunlight conditions for this compound could be located. Factors such as quantum yield, absorption spectrum, and the influence of environmental matrices on its photodegradation remain uncharacterized.

Biotic Transformation Processes (Biodegradation)

Anaerobic Biodegradation Mechanisms and Identification of Microbial Consortia

No scientific reports were found that investigate the anaerobic biodegradation of this compound. Consequently, the specific microbial consortia capable of its degradation, the metabolic pathways involved, and the key enzymes responsible for the transformation have not been identified. While anaerobic degradation is a major fate for compounds like DDT, often initiated by reductive dechlorination to form DDD, similar pathways have not been documented for this compound. tandfonline.comnih.gov

Aerobic Biodegradation Pathways and Enzyme Systems

Information regarding the aerobic biodegradation of this compound is not available in the current scientific literature. The metabolic pathways, including the potential for initial oxidation of the xylyl rings or the trichloroethane moiety, have not been elucidated. Furthermore, the specific enzyme systems, such as dioxygenases or hydrolases, that might be involved in its aerobic breakdown have not been studied. researchgate.net

Biotransformation Products and their Subsequent Environmental Fate

As there are no studies on the biodegradation of this compound, its biotransformation products remain unknown. The identity, persistence, and potential toxicity of any metabolites that could be formed under either anaerobic or aerobic conditions have not been investigated. The environmental fate of such potential products is, therefore, entirely uncharacterized. For the related compound DDT, metabolites like DDE and DDD are known to be persistent. beyondpesticides.orgnih.gov

Environmental Persistence and Half-Life Determinations in Complex Matrices

Specific data on the environmental persistence and half-life of this compound in various environmental matrices such as soil, sediment, or water are not available. Studies determining its rate of dissipation under different environmental conditions have not been published. The half-life of a pesticide is a key indicator of its tendency to persist and potentially bioaccumulate in the environment. wikipedia.org For example, the half-life of DDT can range from 4 to 30 years. nih.gov However, no such determinations have been made for this compound.

Metabolic Investigations and Bioremediation Potential of Organochlorine Trichloroethanes

Comparative Metabolic Pathways of 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane and Reference Organochlorines

The metabolic breakdown of This compound is not as extensively documented as that of its more infamous analogue, dichlorodiphenyltrichloroethane (DDT). However, by examining the metabolic pathways of DDT and other related organochlorine compounds, we can infer the likely transformation processes for this specific molecule.

The metabolism of DDT is a well-studied process that can proceed through both aerobic and anaerobic pathways, leading to a variety of metabolites. Under anaerobic conditions, DDT is often reductively dechlorinated to form 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). diva-portal.org Aerobic degradation, on the other hand, can lead to the formation of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a more persistent and often more toxic compound. diva-portal.orgnih.gov Further degradation of these primary metabolites can lead to compounds like 4,4'-dichlorobenzophenone (B107185) (DBP). diva-portal.orgtandfonline.com

For This compound , the presence of methyl groups on the phenyl rings instead of chlorine atoms introduces different sites for enzymatic attack. Microbial degradation of diphenylmethanes has shown that the nature of substituents on the phenyl ring is a critical factor governing their metabolism. nih.gov While the trichloroethane moiety is still susceptible to reductive dechlorination, the xylyl (dimethylphenyl) groups are likely targets for oxidative enzymes.

The initial steps in the metabolism of This compound are hypothesized to involve two primary routes, similar to DDT:

Reductive Dechlorination: Under anaerobic conditions, microorganisms can remove a chlorine atom from the trichloroethyl group, leading to the formation of a dichloroethane derivative.

Dehydrochlorination: This process, which can occur both abiotically and biotically, involves the removal of a hydrogen and a chlorine atom, resulting in the formation of a dichloroethene analogue.

Following these initial steps, the methyl groups on the xylyl rings become key targets for further degradation. Monooxygenase and dioxygenase enzymes, commonly found in soil bacteria and fungi, can hydroxylate these methyl groups. This oxidation can initiate ring cleavage, a critical step in the complete mineralization of the compound. nih.gov The degradation of non-chlorinated analogues of DDT by Pseudomonas species has demonstrated that the absence of chlorine on the phenyl rings can lead to more rapid metabolism. nih.gov

A comparative overview of the initial metabolic products of DDT and the predicted products for This compound is presented below:

Parent CompoundKey Metabolic ProcessPrimary Metabolite(s)
Dichlorodiphenyltrichloroethane (DDT)Reductive Dechlorination1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD)
Dehydrochlorination1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE)
This compound Reductive Dechlorination (Predicted)1,1-Dichloro-2,2-bis(3,4-xylyl)ethane
Dehydrochlorination (Predicted)1,1-Dichloro-2,2-bis(3,4-xylyl)ethylene
Oxidation of Xylyl Group (Predicted)Hydroxylated derivatives

Enzymatic Systems Involved in Xenobiotic Biotransformation of Chlorinated Compounds

The biotransformation of chlorinated compounds like This compound is mediated by a diverse array of microbial enzymes. These enzymatic systems are crucial for initiating the breakdown of these often recalcitrant molecules.

Key Enzymatic Systems:

Dehalogenases: These enzymes are fundamental in the initial degradation steps of many chlorinated compounds. Reductive dehalogenases, often found in anaerobic bacteria, catalyze the removal of chlorine atoms from the aliphatic chain of trichloroethanes. nih.gov This process is a form of anaerobic respiration where the chlorinated compound serves as the terminal electron acceptor. researchgate.net

Monooxygenases and Dioxygenases: These enzymes, particularly cytochrome P450 monooxygenases, are key players in the aerobic degradation of aromatic compounds. nih.gov They introduce oxygen atoms into the aromatic rings, leading to the formation of catechols and other hydroxylated intermediates. These intermediates are then susceptible to ring cleavage, a critical step towards complete mineralization. For This compound , these enzymes would likely target the xylyl rings.

Laccases and Peroxidases: Secreted by various fungi, particularly white-rot fungi, these enzymes have a broad substrate specificity and are capable of oxidizing a wide range of aromatic pollutants. nih.gov While they may not directly attack highly chlorinated compounds, they can degrade less halogenated derivatives and are involved in the co-metabolism of complex mixtures of pollutants.

Glutathione (B108866) S-Transferases (GSTs): In some organisms, GSTs can catalyze the conjugation of glutathione to chlorinated compounds, which is an initial step in their detoxification and excretion.

The table below summarizes the primary enzyme classes and their roles in the biotransformation of chlorinated compounds.

Enzyme ClassFunctionRelevance to this compound
Reductive DehalogenasesRemoval of chlorine atoms under anaerobic conditions.Likely involved in the initial dechlorination of the trichloroethane moiety.
Cytochrome P450 MonooxygenasesIncorporation of oxygen into the aromatic ring, leading to hydroxylation.Predicted to be crucial for the degradation of the xylyl rings.
Lignin Peroxidases (LiP) & Manganese Peroxidases (MnP)Oxidative degradation of aromatic structures, often via mediators.May contribute to the degradation of the parent compound and its metabolites, especially in fungal-mediated remediation.
LaccasesOxidation of phenolic and other aromatic compounds.Potential role in the transformation of hydroxylated intermediates.

Bioremediation Technologies for Contaminated Environments

The remediation of sites contaminated with organochlorine trichloroethanes can be approached through various biological treatment technologies. These methods aim to enhance the natural degradation processes to reduce the concentration and toxicity of pollutants in soil and groundwater.

In Situ and Ex Situ Bioremediation Approaches for Trichloroethane-Impacted Sites

Bioremediation strategies are broadly categorized as either in situ (in place) or ex situ (removed from the site for treatment).

In Situ Bioremediation: This approach involves treating the contaminated material in its original location. It is generally less disruptive and more cost-effective than ex situ methods. nih.gov For trichloroethane-impacted sites, common in situ techniques include:

Bioventing: The supply of air or oxygen to the unsaturated zone of the soil to stimulate the activity of indigenous aerobic microorganisms.

Biosparging: The injection of air under pressure below the water table to increase groundwater oxygen concentrations and promote aerobic degradation.

Phytoremediation: The use of plants to remove, degrade, or contain contaminants in soil and water. nih.gov Plants can enhance microbial activity in the rhizosphere (the soil region around the roots). nih.gov

Ex Situ Bioremediation: This involves the excavation of contaminated soil or the pumping of contaminated groundwater for treatment at the surface. nih.gov While more expensive, it allows for greater control over the treatment conditions. Common ex situ techniques include:

Biopiles: Excavated soil is mixed with amendments and piled to stimulate aerobic microbial activity.

Landfarming: Contaminated soil is spread over a prepared bed and periodically tilled to aerate it and enhance microbial degradation.

Bioreactors: Contaminated water or soil slurries are treated in controlled vessels where conditions like pH, temperature, and nutrient levels can be optimized for microbial activity. nih.gov

The choice between in situ and ex situ approaches depends on factors such as the type and concentration of the contaminant, the site geology, and the cost-effectiveness of the treatment.

Bioaugmentation and Biostimulation Techniques Utilizing Dechlorinating Microorganisms

To enhance the rate of bioremediation, two main strategies are employed: bioaugmentation and biostimulation.

Biostimulation: This technique involves modifying the subsurface environment to stimulate the growth and activity of the existing native microorganisms capable of degrading the contaminant. nih.govnih.gov This is often achieved by adding nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen), or electron donors (like lactate (B86563) or molasses). nih.govresearchgate.net The primary advantage of biostimulation is that it utilizes indigenous microorganisms that are already adapted to the subsurface environment. nih.gov

Bioaugmentation: This strategy involves the introduction of specific, pre-grown microbial cultures with known degradative capabilities to a contaminated site. diva-portal.orgnih.gov This approach is particularly useful when the indigenous microbial population lacks the necessary enzymes to degrade the target contaminant. Several studies have demonstrated the successful use of bioaugmentation for the remediation of chlorinated ethenes and ethanes.

Often, a combination of biostimulation and bioaugmentation is the most effective approach for achieving complete degradation of recalcitrant compounds. nih.gov

Methodologies for Monitoring Bioremediation Efficacy through Metabolite Profiling

Effective monitoring is crucial to assess the performance of any bioremediation strategy. Metabolite profiling, a key component of metabolomics, has emerged as a powerful tool for monitoring the progress of bioremediation.

Metabolite profiling involves the systematic identification and quantification of the intermediate products formed during the breakdown of a parent compound. This provides direct evidence of biodegradation and can help to elucidate the degradation pathways.

Common Analytical Techniques for Metabolite Profiling:

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for separating and identifying volatile and semi-volatile organic compounds. It is highly effective for analyzing chlorinated pesticides and their metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing more polar and non-volatile metabolites that are not amenable to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about metabolites without the need for extensive sample preparation.

By tracking the disappearance of the parent compound (e.g., This compound ) and the appearance and subsequent disappearance of its metabolites, researchers and environmental engineers can:

Confirm that biological degradation is occurring.

Assess the rate and extent of remediation.

Identify any persistent or toxic intermediates that may be forming. nih.gov

Optimize bioremediation conditions to enhance the degradation process.

The combination of chemical analysis of the parent pollutant and its metabolites, along with molecular biology tools to monitor the microbial populations, provides a comprehensive picture of the efficacy of a bioremediation project.

Structure Activity Relationships Sar and Computational Studies in Organochlorine Trichloroethanes

Elucidation of Structural Determinants Governing Environmental Fate and Degradation Kinetics

The environmental persistence of DDT is a direct consequence of its chemical structure. The two p,p''-chloro substituents on the phenyl rings and the trichloromethyl group create a molecule that is highly lipophilic and resistant to degradation. epa.govacs.org For 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane , the substitution of the chlorine atoms on the phenyl rings with two methyl groups at the 3 and 4 positions is the most significant structural modification.

Metabolic studies on various DDT analogues have demonstrated that the nature of the substituents on the phenyl rings plays a crucial role in their biodegradability. who.int The introduction of alkyl groups, such as the methyl groups in the xylyl substituent, can render the molecule more susceptible to oxidative metabolism by multifunction oxidases found in various organisms. who.int This is in stark contrast to the chloro-substituents of DDT, which are electron-withdrawing and contribute to the molecule's recalcitrance. The methyl groups in the xylyl moiety are electron-donating and can serve as sites for enzymatic attack, potentially leading to a higher rate of biodegradation compared to DDT.

The degradation of DDT can proceed via two main pathways: dehydrochlorination to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and reductive dechlorination to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). mdpi.com The rate of dehydrochlorination is influenced by the electronic properties of the phenyl ring substituents. Electron-donating groups, like the methyl groups in This compound , are expected to decrease the rate of enzymatic dehydrochlorination compared to the electron-withdrawing chloro groups in DDT. who.int However, the presence of these alkyl groups opens up alternative degradation pathways through oxidation, which are not available to DDT.

Table 1: Predicted Influence of Phenyl Substituents on the Degradation Pathways of DDT Analogues

CompoundPhenyl SubstituentExpected Primary Degradation PathwayPredicted Relative Biodegradability
DDT4-chloroDehydrochlorinationLow
Methoxychlor4-methoxyO-demethylation, DehydrochlorinationModerate
This compound 3,4-dimethylMethyl group oxidation, DehydrochlorinationPotentially Moderate to High

This table is illustrative and based on established SAR principles. The biodegradability of this compound has not been experimentally determined.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Environmental Behavior and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the physicochemical properties and biological activities of chemicals based on their molecular structure. aftonchemical.com For organochlorine compounds like DDT and its analogues, QSAR models have been developed to predict properties such as toxicity, bioaccumulation, and environmental persistence. tandfonline.comnih.gov

For This compound , a QSAR model would utilize a set of molecular descriptors to quantify its structural features. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These would quantify the effect of the electron-donating methyl groups on the phenyl rings. Parameters like Hammett constants or calculated atomic charges would be important.

Steric Descriptors: The size and shape of the molecule are critical for its interaction with biological macromolecules. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be relevant. The steric bulk of the four methyl groups in This compound would be a key factor.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor for predicting bioaccumulation potential. The replacement of chlorine atoms with methyl groups would alter the lipophilicity of the molecule.

A hypothetical QSAR equation for predicting a property like the bioconcentration factor (BCF) might take the general form:

log(BCF) = c1 * logP + c2 * (Steric Descriptor) + c3 * (Electronic Descriptor) + constant

While a specific, validated QSAR model for This compound does not exist, the principles of QSAR allow for a qualitative prediction of its behavior relative to DDT. The increased potential for metabolism due to the xylyl groups would likely result in a lower predicted BCF compared to DDT.

Comparative Analysis of Reactivity and Stability across DDT Analogues and other Trichloroethane Derivatives

The chemical reactivity and stability of DDT and its analogues are largely dictated by the trichloroethane group and the nature of the substituents on the aromatic rings. The C-Cl bonds in the trichloromethyl group are susceptible to reductive dechlorination, and the benzylic hydrogen can be eliminated in a dehydrochlorination reaction.

The substitution of the p-chloro groups of DDT with methyl groups in This compound would influence the electronic environment of the entire molecule. The electron-donating nature of the methyl groups increases the electron density on the phenyl rings and, to a lesser extent, on the benzylic carbon. This can affect the rates of key reactions.

In comparison to DDT, the increased electron density at the benzylic carbon in This compound would likely decrease its susceptibility to base-catalyzed dehydrochlorination. However, the presence of benzylic hydrogens on the methyl groups themselves introduces new sites for oxidative attack, a pathway not available to DDT.

Table 2: Illustrative Comparison of Reactivity Parameters for DDT and a Hypothetical Xylyl Analogue

CompoundPhenyl SubstituentRelative Rate of DehydrochlorinationSusceptibility to Oxidative MetabolismOverall Predicted Stability
DDT4-chloroHighLowHigh
This compound 3,4-dimethylPredicted LowerPredicted HigherPredicted Lower than DDT

This table presents a qualitative comparison based on known structure-reactivity relationships in DDT analogues.

Studies on other alkyl-substituted DDT analogues have shown that increasing the alkyl chain length can impact biodegradability, suggesting a complex relationship between structure and environmental persistence. researchgate.net

Advanced Molecular Modeling and Quantum Chemical Computations for Predicting Chemical Properties and Transformations

In the absence of experimental data, advanced molecular modeling and quantum chemical computations provide powerful means to predict the properties and potential transformation pathways of This compound . researchgate.netrsdjournal.org

Molecular Modeling techniques, such as molecular mechanics and molecular dynamics, can be used to:

Determine the three-dimensional structure and conformational preferences of the molecule.

Simulate its interaction with biological targets, such as the active sites of metabolic enzymes.

Predict its partitioning behavior in different environmental compartments.

Quantum Chemical Computations , based on methods like Density Functional Theory (DFT), can provide deeper insights into the electronic structure and reactivity of the molecule. nih.govmdpi.com For This compound , these calculations could be used to:

Calculate the bond dissociation energies of the C-H bonds in the methyl groups and the benzylic C-H bond to predict the most likely sites of initial oxidative attack.

Determine the electrostatic potential surface of the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack.

Model the transition states of potential degradation reactions to predict their feasibility and reaction rates.

For example, a DFT calculation could compare the energy required to abstract a hydrogen atom from a methyl group versus the benzylic hydrogen, thus predicting the initial step in its aerobic degradation. These computational approaches are invaluable for building a scientifically sound hypothesis about the environmental behavior of uncharacterized compounds.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic methods are fundamental for the separation and detection of 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane from complex environmental samples. Gas chromatography (GC) is a particularly powerful technique for the analysis of volatile and semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the definitive identification and quantification of this compound. In this technique, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra that can confirm the identity of the analyte. The coupling of GC with a mass selective detector allows for high selectivity and sensitivity, which is crucial for trace analysis.

Electron Capture Detection (ECD) is another highly sensitive detection method used with gas chromatography, especially for halogenated compounds like this compound. ECD is known for its exceptional sensitivity to electronegative compounds, making it an ideal choice for detecting trace amounts of this substance in environmental samples.

Technique Principle Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based identification.Provides definitive identification and quantification at trace levels.
Gas Chromatography-Electron Capture Detection (GC-ECD) Detects compounds that capture thermal electrons, showing high sensitivity to halogenated molecules.Offers extremely low detection limits for trace analysis in complex matrices.

Spectroscopic Approaches for Structural Elucidation of Transformation Products

Understanding the environmental fate of this compound requires the identification of its transformation products. Spectroscopic techniques are indispensable for elucidating the chemical structures of these new compounds that may form through biotic or abiotic degradation processes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including one-dimensional (1D) and two-dimensional (2D) techniques, provides detailed information about the molecular structure of organic compounds. nih.gov Techniques such as ¹H NMR and ¹³C NMR, along with correlational spectroscopies like COSY, HSQC, and HMBC, are powerful tools for determining the connectivity of atoms within a molecule, thus enabling the precise structural identification of metabolites and degradation products. nih.gov

Mass Spectrometry (MS) , often coupled with chromatographic separation, is crucial for determining the molecular weight and fragmentation patterns of transformation products. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds.

Infrared (IR) and Raman Spectroscopy can provide information about the functional groups present in the transformation products, offering complementary data to NMR and MS for a comprehensive structural elucidation. nih.gov

Sophisticated Sample Preparation and Extraction Methods for Diverse Environmental Matrices

The accurate analysis of this compound in environmental samples such as soil, water, and sediment is highly dependent on the efficiency of the sample preparation and extraction methods. nih.gov The goal is to isolate the target analyte from the complex sample matrix and concentrate it to a level suitable for instrumental analysis.

For water samples , solid-phase extraction (SPE) is a commonly used technique. researchgate.net It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest, which can then be eluted with a small volume of a suitable solvent.

For soil and sediment samples , more rigorous extraction techniques are often required. These can include:

Soxhlet extraction: A classic method involving continuous extraction with a solvent.

Pressurized liquid extraction (PLE): Uses elevated temperatures and pressures to increase extraction efficiency.

Microwave-assisted extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.

The choice of extraction method and solvent depends on the specific properties of the environmental matrix and the target analyte. nih.gov Following extraction, a "clean-up" step is often necessary to remove interfering co-extracted substances. Techniques like gel permeation chromatography (GPC) or the use of sorbents such as Florisil or silica (B1680970) gel can be employed for this purpose.

Matrix Extraction Technique Description
Water Solid-Phase Extraction (SPE)The sample is passed through a solid sorbent which retains the analyte, later eluted with a solvent. researchgate.net
Soil/Sediment Soxhlet ExtractionContinuous extraction with a cycling solvent.
Soil/Sediment Pressurized Liquid Extraction (PLE)Uses high pressure and temperature to enhance extraction efficiency.
Soil/Sediment Microwave-Assisted Extraction (MAE)Microwave energy is used to rapidly heat the solvent and sample matrix.

Isotopic Fingerprinting and Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Degradation Assessment

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical tool that measures the stable isotopic composition (e.g., ¹³C/¹²C) of a specific compound. microbe.com This technique can provide valuable insights into the origin (source apportionment) and the environmental fate (degradation pathways) of contaminants like this compound. microbe.comresearchgate.net

During chemical or biological degradation processes, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to a change in the isotopic ratio of the remaining parent compound. microbe.com By measuring this isotopic fractionation, scientists can determine the extent of degradation that has occurred in the environment. researchgate.netmicrobe.com CSIA can help differentiate between biotic and abiotic degradation mechanisms and can be used to track the transformation of the compound in complex environmental systems. researchgate.net

Development and Validation of Novel Sensor Technologies for Environmental Monitoring

While laboratory-based analytical methods provide high accuracy and sensitivity, there is a growing need for rapid, in-situ monitoring of environmental pollutants. The development of novel sensor technologies offers the potential for real-time or near-real-time detection of compounds like this compound.

Research in this area focuses on various sensor platforms, including:

Electrochemical sensors: These devices measure changes in electrical properties (e.g., current, potential) that occur when the sensor interacts with the target analyte.

Optical sensors: These sensors utilize changes in light properties, such as fluorescence or surface plasmon resonance, upon binding of the target molecule. critex.fr

Biosensors: These integrate a biological recognition element (e.g., an enzyme or antibody) with a transducer to provide a highly specific detection signal.

The development of these sensors often involves the use of nanomaterials, such as quantum dots or nanoparticles, to enhance sensitivity and selectivity. wrc.org.za While still an emerging field for the specific detection of this compound, the principles of novel sensor design hold promise for future environmental monitoring applications. researchgate.net

Environmental Occurrence, Distribution, and Transport Dynamics

Global and Regional Distribution Patterns of Analogues

The global distribution of DDT and its metabolites, such as Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), is a testament to their persistence and capacity for long-range transport. cdc.gov Although banned in many countries for decades, these compounds are found in virtually every region of the globe, from temperate and tropical zones, where they were once heavily used in agriculture and for malaria control, to remote environments like the Arctic and Antarctic. unep.org

The phenomenon of "global distillation" plays a significant role in their distribution. cdc.gov This process involves the volatilization of these compounds from warmer regions and their subsequent transport via atmospheric currents to colder climates, where they condense and are deposited. cdc.gov This results in the contamination of ecosystems far from their original sources. cdc.gov For instance, studies have identified mountain glaciers and lacustrine sediments in alpine regions as significant secondary sources of DDT pollution. researchgate.net

Regional distribution patterns often reflect historical usage. For example, areas with a history of intensive agriculture or malaria eradication programs tend to exhibit higher residual concentrations in soil and sediment. researchgate.net

Occurrence and Concentrations of Analogues in Environmental Compartments

DDT and its analogues are found in all major environmental compartments due to their chemical properties.

Atmosphere: In the atmosphere, these compounds exist in both the vapor phase and adsorbed to particulate matter. cdc.gov The ratio between these two phases depends on the specific compound's volatility and ambient temperature. While vapor-phase compounds are subject to degradation by hydroxyl radicals, those adsorbed to particles are more protected and can be transported over vast distances. cdc.gov Atmospheric concentrations vary widely, with higher levels generally found near source areas.

Hydrosphere: In aquatic systems, organochlorine compounds are typically found in low concentrations in the water column due to their low water solubility. However, they readily adsorb to suspended particles and accumulate in sediments, which can act as long-term reservoirs. researchgate.net For example, a study of the Great Lakes in North America revealed the presence of various organochlorine pesticides in water and sediment samples, reflecting their persistence in these aquatic environments.

Pedosphere: Soil is a major sink for DDT and its analogues, where they can persist for decades. Their strong binding to soil organic matter reduces their mobility and bioavailability, but they can be slowly released back into the atmosphere through volatilization or transported to aquatic systems via soil erosion and runoff. researchgate.net

Biosphere: Due to their lipophilic (fat-loving) nature, these compounds accumulate in the fatty tissues of living organisms. This leads to their presence in a wide range of biota, from microorganisms to top predators, across the globe.

Environmental CompartmentAnalogue CompoundConcentration RangeLocation/Study Reference
AirDDT0.23 - 0.73 pg/m³High mountain site, Alps researchgate.net
AirDDE0.63 - 2.22 pg/m³High mountain site, Alps researchgate.net
AirDDD0.08 pg/m³High mountain site, Alps researchgate.net
Water (quantifiable)1,1,2,2-Tetrachloroethane0.1 - 25 µg/LNationwide U.S. monitoring data cdc.gov
Soil (quantifiable)1,1,2,2-Tetrachloroethane0.0012 - 0.21 mg/kgNationwide U.S. monitoring data cdc.gov

Note: The table presents data for analogue compounds due to the lack of available information for 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane.

Long-Range Atmospheric and Aquatic Transport Potential of Organochlorine Compounds

The potential for long-range environmental transport is a defining characteristic of many organochlorine compounds, including DDT analogues. cdc.gov This potential is governed by a combination of their physical and chemical properties:

Persistence: Their resistance to degradation (chemical, biological, and photolytic) allows them to remain in the environment long enough to be transported over great distances.

Volatility: Semi-volatile compounds can evaporate from soil and water surfaces into the atmosphere, facilitating their atmospheric transport.

Lipophilicity: Their tendency to partition into air and water, as well as their sorption to atmospheric aerosols, are key factors influencing their transport. nih.gov

Atmospheric transport is the primary pathway for the global distribution of these pollutants. cdc.gov Once in the atmosphere, they can travel thousands of kilometers before being deposited back to Earth's surface through wet (rain and snow) and dry deposition. cdc.gov Aquatic transport, through ocean currents and river systems, also contributes to their dispersal, although generally over smaller geographic scales than atmospheric transport.

Bioaccumulation and Biomagnification of Analogues in Ecological Food Chains and Non-Human Biota

A significant environmental concern with DDT and its analogues is their ability to bioaccumulate and biomagnify in food webs.

Bioaccumulation is the process by which a substance is absorbed by an organism from the surrounding environment (e.g., water, air, or soil) and accumulates in its tissues at a concentration higher than in the surrounding medium. nih.gov This occurs because these lipophilic compounds are readily stored in fatty tissues and are not easily metabolized or excreted. osu.edu

Biomagnification (or trophic magnification) is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. When a predator consumes prey containing the accumulated contaminant, the toxin is transferred and further concentrated in the predator's tissues. This process leads to the highest concentrations in top predators, such as birds of prey, marine mammals, and large fish. unep.org For example, the thinning of eggshells in birds of prey was a well-documented consequence of DDE biomagnification, which led to reproductive failure and population declines. unep.org

The biomagnification potential of a compound is often expressed as a Biomagnification Factor (BMF) or Trophic Magnification Factor (TMF), with values greater than 1 indicating that the compound biomagnifies. nih.gov

Source Identification and Historical Release Reconstruction Methodologies

Identifying the sources of organochlorine pollution and reconstructing historical release patterns are crucial for environmental assessment and management. Several methodologies are employed for this purpose:

Analysis of Environmental Archives: Sediment cores and ice cores provide a historical record of contaminant deposition. By analyzing the concentrations of these compounds in different layers, scientists can reconstruct the timeline of their release into the environment.

Ratio Analysis: The relative proportions of DDT and its metabolites (DDE and DDD) can indicate the age of the contamination. A high DDT/DDE ratio suggests a more recent source of DDT, as DDE is a degradation product.

Isomer and Enantiomer Profiling: Technical DDT is a mixture of isomers, primarily p,p'-DDT and o,p'-DDT. The ratio of these isomers can sometimes provide clues about the origin of the DDT. Furthermore, some chiral organochlorine compounds exist as enantiomers (mirror-image isomers). The relative abundance of these enantiomers can change as they undergo biological degradation, providing information on the "freshness" of the contamination.

Atmospheric Transport Modeling: By combining data on current atmospheric concentrations with meteorological data and atmospheric transport models, it is possible to trace the likely source regions of airborne pollutants. researchgate.net

These methods, often used in combination, allow researchers to differentiate between legacy pollution from historical use and potential new sources of contamination.

Ecological and Environmental Impact Assessment Methodologies

Ecotoxicological Research Paradigms and Assays in Aquatic and Terrestrial Ecosystems

Limited specific ecotoxicological data is publicly available for the compound 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane. However, the assessment of similar organochlorine compounds typically involves a range of established research paradigms and assays to determine their potential impact on aquatic and terrestrial ecosystems.

In aquatic ecosystems , ecotoxicological assessments often utilize a tiered approach. Initial screening may involve acute toxicity tests on representative organisms from different trophic levels, such as algae (e.g., Selenastrum capricornutum), invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Danio rerio). These tests determine the concentration of a substance that is lethal to 50% of the test population (LC50) over a short period, typically 24 to 96 hours.

Chronic toxicity studies are then conducted to assess the long-term effects of lower, more environmentally realistic concentrations. These studies focus on sublethal endpoints such as growth, reproduction, and development. For fish, endpoints can include egg production, fertilization success, and larval survival. For invertebrates like Daphnia, the number of offspring produced is a key indicator.

Bioaccumulation studies are also crucial for lipophilic compounds like organochlorines. These experiments measure the uptake, distribution, and elimination of the chemical in an organism's tissues over time, often expressed as a bioconcentration factor (BCF).

In terrestrial ecosystems , ecotoxicological assays focus on key soil-dwelling organisms and plants. Standardized tests are available for earthworms (Eisenia fetida), assessing mortality and reproductive output. Springtails (Folsomia candida) are also used to evaluate effects on survival and reproduction in soil.

For plants, phytotoxicity tests are conducted on various species, including crops and wild plants. These assays measure endpoints such as seed germination, root and shoot elongation, and biomass production.

Environmental Modeling Approaches for Predicting Ecological Exposure and Trophic Transfer

Environmental models are essential tools for predicting the fate, transport, and potential exposure of chemicals like this compound in the environment. These models integrate the physicochemical properties of the compound with environmental parameters to estimate its distribution in different environmental compartments (air, water, soil, sediment).

Fugacity models , for instance, are multimedia models that predict the partitioning of a chemical between these compartments based on its volatility, water solubility, and octanol-water partition coefficient (Kow). A high Kow value, which is expected for a xylyl-substituted trichloroethane, would suggest a tendency to partition into soil, sediment, and biota.

Food web models are used to predict the trophic transfer and biomagnification of persistent and bioaccumulative substances. These models simulate the movement of a contaminant through different trophic levels of an ecosystem, from primary producers to top predators. The biomagnification factor (BMF) is a key output, indicating the increase in concentration of a substance in an organism relative to its food source. For a lipophilic compound like this compound, there is a high potential for biomagnification in food webs.

Assessment Frameworks for Organochlorine Contamination in Environmental Systems

The assessment of organochlorine contamination, which would include a compound like this compound, typically follows established risk assessment frameworks developed by regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). These frameworks are structured processes that involve several key steps:

Hazard Identification: This step involves determining whether the chemical has the potential to cause adverse effects in ecological receptors. This is based on a review of available ecotoxicological data.

Exposure Assessment: This step quantifies the magnitude, frequency, and duration of exposure of ecological receptors to the chemical in the environment. This involves measuring or modeling environmental concentrations.

Effects Assessment (Dose-Response Assessment): This step characterizes the relationship between the dose of the chemical and the incidence and severity of adverse effects in ecological receptors. This is used to derive predicted no-effect concentrations (PNECs) or other toxicity reference values.

Risk Characterization: This final step integrates the exposure and effects assessments to estimate the likelihood and magnitude of adverse effects occurring in the environment. This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the PNEC. An RQ greater than 1 indicates a potential risk.

These frameworks provide a systematic and scientifically defensible approach to evaluating the potential ecological risks of organochlorine compounds and informing risk management decisions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.